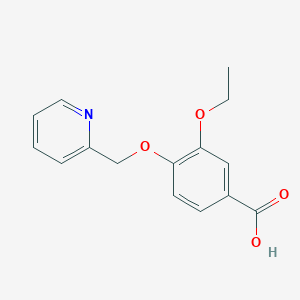
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid involves several steps. One common synthetic route includes the reaction of 3-ethoxybenzoic acid with pyridin-2-ylmethanol under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the ester linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the context of its use in research .
相似化合物的比较
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid can be compared with other similar compounds such as:
- 4-(Pyridin-2-ylmethoxy)benzoic acid
- 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid
- 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid These compounds share structural similarities but differ in their functional groups or positions of substitution, which can affect their chemical properties and applications .
生物活性
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO4, with a molecular weight of 273.28 g/mol. The compound features a benzoic acid core with an ethoxy group and a pyridine-derived methoxy group at the para position, which enhances its interaction with biological macromolecules.
Preliminary studies indicate that this compound may interact with proteins involved in various metabolic pathways. Its binding affinity to these proteins suggests potential roles in modulating enzymatic activities and influencing cellular processes.
Interaction with Biological Macromolecules
The compound has shown promising interactions with several biological targets:
| Biological Target | Interaction Type | Potential Impact |
|---|---|---|
| Proteins involved in metabolic pathways | Binding affinity | Modulation of enzyme activity |
| c-Myc–Max protein complex | Disruption | Potential anti-cancer effects |
| Polyketide synthase 13 (Pks13) | Inhibition | Antitubercular activity |
These interactions are crucial for understanding the therapeutic potential of the compound.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives targeting the Pks13 enzyme have shown effectiveness against Mycobacterium tuberculosis, highlighting a potential application in tuberculosis treatment .
Anti-Cancer Properties
The ability to disrupt the c-Myc–Max protein complex positions this compound as a candidate for anti-cancer therapy. Compounds that effectively inhibit this interaction can potentially reduce tumor growth and proliferation .
Case Studies and Research Findings
- Study on Tuberculosis Treatment : A high-throughput screening identified novel inhibitors targeting Pks13, where derivatives similar to this compound were noted for their antitubercular potency (MIC < 1 μM). These findings suggest that further optimization could lead to effective treatments for resistant strains of M. tuberculosis .
- c-Myc Inhibition : In an assay assessing the disruption of c-Myc–Max/DNA complexes, derivatives demonstrated significant activity, particularly those with carboxylic acid functionalities, which are also present in this compound .
属性
IUPAC Name |
3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-19-14-9-11(15(17)18)6-7-13(14)20-10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFJCDZYWMZLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














